molecular formula C12H28N4 B1321540 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane CAS No. 494751-27-8

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B1321540
CAS No.: 494751-27-8
M. Wt: 228.38 g/mol
InChI Key: PTXAGLHJWPSGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane plays a crucial role in biochemical reactions, particularly in the formation of stable metal complexes. It interacts with enzymes, proteins, and other biomolecules through its nitrogen atoms, which can coordinate with metal ions. This coordination can enhance the stability and activity of metal-dependent enzymes. For example, it has been used to chelate gadolinium ions for use as MRI contrast agents . The nature of these interactions is primarily based on the ability of the compound to form strong bonds with metal ions, thereby stabilizing the metal in a biologically active form.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in radiolabeling, the compound can target specific cell surface receptors, leading to changes in cell signaling and gene expression . Additionally, its role as a chelating agent can impact cellular metabolism by altering the availability of metal ions necessary for enzymatic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by chelating metal ions that are essential for enzymatic activity. This compound can also induce changes in gene expression by interacting with metal-responsive transcription factors . The binding interactions are highly specific, allowing the compound to selectively modulate biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can lead to a decrease in efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability of the compound is influenced by factors such as pH, temperature, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing toxicity. At high doses, it can lead to adverse effects such as metal ion depletion and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors that are involved in the transport and utilization of metal ions . The compound can affect metabolic flux by altering the levels of metabolites that are dependent on metal ions for their synthesis or degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by factors such as its affinity for metal ions and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and modulate their activity, thereby influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane typically involves the cyclization of linear tetraamines. One common method is the reaction of 1,4,7,10-tetraazacyclododecane with methylating agents under controlled conditions to introduce the methyl groups at the 2, 5, 8, and 11 positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization and methylation reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions such as copper, nickel, and cobalt.

    Substitution: Can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Complexation: Typically involves metal salts and the compound in a suitable solvent.

    Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Metal Complexes: The major products of complexation reactions are metal-ligand complexes.

    Substituted Derivatives: Substitution reactions yield derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane has several scientific research applications:

Comparison with Similar Compounds

    1,4,7,10-Tetraazacyclododecane: Lacks the methyl groups, making it less sterically hindered and potentially less selective in complexation reactions.

    1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Has a larger ring size, which can affect its complexation properties and stability.

Uniqueness: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is unique due to its specific methylation pattern, which enhances its ability to form stable and selective metal complexes. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N4/c1-9-5-14-11(3)7-16-12(4)8-15-10(2)6-13-9/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXAGLHJWPSGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CNC(CNC(CN1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622520
Record name 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494751-27-8
Record name 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 2
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 3
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 4
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 5
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 6
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Customer
Q & A

Q1: How does the introduction of methyl groups in M4cyclen impact its properties compared to the unsubstituted cyclen?

A1: The addition of methyl groups to the cyclen structure significantly impacts the basicity and conformational properties of the resulting M4cyclen molecule []. NMR titration experiments revealed that M4cyclen exhibits higher basicity compared to its unsubstituted counterpart. This difference in basicity influences the reactivity of the molecule, particularly during the addition of carboxylic arms to synthesize ligands like M4DOTA. For instance, M4cyclen requires NaHCO3 as an acid scavenger to achieve high yields of the triacetic ligand M4DO3A, while cyclen can produce M4DOTA in high yields using Na2CO3 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.